molecular formula C14H25N B13588564 4-(Adamantan-1-yl)butan-1-amine

4-(Adamantan-1-yl)butan-1-amine

Cat. No.: B13588564
M. Wt: 207.35 g/mol
InChI Key: ARURJSLYUICTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Adamantan-1-yl)butan-1-amine is an organic compound that features an adamantane moiety attached to a butylamine chain. Adamantane, a diamondoid hydrocarbon, is known for its unique cage-like structure, which imparts significant stability and rigidity to the molecule. The incorporation of adamantane into various chemical structures often enhances their physical and chemical properties, making them valuable in diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantan-1-yl)butan-1-amine typically involves the reaction of adamantane derivatives with butylamine precursors. One common method involves the alkylation of adamantane with a suitable butylamine derivative under acidic or basic conditions. For instance, the reaction of 1-bromoadamantane with butylamine in the presence of a base like sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes. These could include continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Adamantan-1-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines .

Scientific Research Applications

4-(Adamantan-1-yl)butan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Adamantan-1-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The adamantane moiety can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. For instance, in medicinal applications, the compound may inhibit viral replication by targeting viral enzymes or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Adamantan-1-yl)butan-1-amine stands out due to its specific butylamine chain, which imparts unique chemical and physical properties.

Properties

Molecular Formula

C14H25N

Molecular Weight

207.35 g/mol

IUPAC Name

4-(1-adamantyl)butan-1-amine

InChI

InChI=1S/C14H25N/c15-4-2-1-3-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-10,15H2

InChI Key

ARURJSLYUICTPW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.